(S)-2-((Ethoxycarbonyl)amino)propanoic acid
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Overview
Description
“(S)-2-((Ethoxycarbonyl)amino)propanoic acid” is a compound that belongs to the class of organic compounds known as amino acids and derivatives . These are compounds containing amino acids or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of noncanonical amino acids (ncAAs) like “this compound” has been a topic of interest in recent years . Enzyme engineering strategies have been used to create new ‘ncAA synthases’ for efficient, environmentally benign production of a wide and growing collection of valuable ncAAs . The O’Donnell Amino Acid Synthesis is another method that enables the construction of natural or unnatural α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various tools such as the ProtParam tool , which allows the computation of various physical and chemical parameters for a given protein stored in Swiss-Prot or TrEMBL or for a user entered protein sequence .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using photocatalytic methods . Photocatalysis has recently emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various tools such as the ProtParam tool , which allows the computation of various physical and chemical parameters for a given protein stored in Swiss-Prot or TrEMBL or for a user entered protein sequence .Mechanism of Action
The mechanism of action of “(S)-2-((Ethoxycarbonyl)amino)propanoic acid” can be analyzed using various tools and methods. For example, the use of Amino Acid Ketoanalogue in combination with a very low protein diet allows to reduce nitrogen intake while preventing the deleterious consequences of inadequate dietary protein intake and malnutrition .
Safety and Hazards
The safety and hazards of “(S)-2-((Ethoxycarbonyl)amino)propanoic acid” can be analyzed using various sources. For example, the EFSA ANS Panel provides a scientific opinion re-evaluating the safety of propionic acid (E 280), sodium propionate (E 281), calcium propionate (E 282) and potassium propionate (E 283) which are authorised as food additives in the EU .
Future Directions
The future directions of research on “(S)-2-((Ethoxycarbonyl)amino)propanoic acid” can be analyzed using various sources. For example, the catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .
Properties
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQWKPMPTMJFCY-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441663 |
Source
|
Record name | N-(Ethoxycarbonyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16639-86-4 |
Source
|
Record name | N-(Ethoxycarbonyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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